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Cat. No.: B016073 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 4,6-Diamino-2-
mercaptopyrimidine

Introduction
4,6-Diamino-2-mercaptopyrimidine (DAMP), also known as 4,6-Diaminopyrimidine-2-thiol, is

a pivotal heterocyclic compound within the pyrimidine family.[1] Its structure, featuring a

pyrimidine core functionalized with two highly reactive amino groups at the C4 and C6 positions

and a mercapto group at the C2 position, makes it an exceptionally versatile building block in

synthetic and medicinal chemistry.[2][3] Pyrimidine derivatives are of immense interest as they

form the core structure of nucleobases in DNA and RNA and are present in a vast number of

pharmacologically active agents.[4][5]

The strategic placement of nucleophilic amino groups and an acidic mercapto group imparts a

rich and varied reactivity profile to DAMP. This allows for selective functionalization to generate

extensive libraries of derivatives. The compound exhibits significant thione-thiol tautomerism, a

critical property that influences its reactivity and interactions in biological systems.[6][7] This

guide provides a comprehensive exploration of the synthesis, physicochemical properties,

spectroscopic signature, and chemical reactivity of DAMP, with a focus on its applications as a

precursor in drug discovery and materials science.
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The most common and efficient synthesis of DAMP involves the base-catalyzed condensation

of malononitrile with thiourea.[8] This one-pot reaction proceeds with high yield and provides a

straightforward route to the target molecule.

Reaction Scheme
The overall reaction is a cyclocondensation where the active methylene group of malononitrile

reacts with the thiourea in the presence of a strong base, such as sodium methoxide or sodium

ethoxide, in an alcoholic solvent.[8]

Reactants Reagents Product
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(NC-CH₂-CN)
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(H₂N-C(S)-NH₂)
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(MeOH)

4,6-Diamino-2-mercaptopyrimidine
(DAMP)

Reflux
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Caption: Synthesis of DAMP via condensation of malononitrile and thiourea.

Experimental Protocol: Synthesis from Malononitrile
and Thiourea
Causality: This protocol utilizes sodium methoxide to deprotonate the active methylene carbon

of malononitrile, forming a carbanion. This potent nucleophile then attacks the electrophilic

carbon of thiourea, initiating the cyclization cascade. Methanol serves as a suitable polar protic

solvent for the reactants and reagents.

Preparation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer

and a reflux condenser, add 500 mL of absolute ethanol.

Base Addition: Carefully add 75 g of sodium ethoxide to the ethanol with stirring.

Reactant Addition: Add 80 g of thiourea and 66 g of malononitrile to the flask.[8]
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).[8]

Isolation: After the reaction is complete, stop heating and allow the mixture to cool to room

temperature. A solid precipitate will form.

Purification: Collect the solid product by filtration. Dissolve the crude solid in approximately

3.5 L of hot water.

Neutralization: Adjust the pH of the aqueous solution to ~7 using acetic acid. This will

precipitate the purified product.

Final Product: Filter the resulting pale yellow solid, wash with cold water, and dry under

vacuum to yield 4,6-Diamino-2-mercaptopyrimidine.[8]

Physicochemical and Spectroscopic Properties
The identity and purity of synthesized DAMP are confirmed through its distinct physical and

spectroscopic characteristics.

Table 1: Physicochemical Properties of DAMP
Property Value Source(s)

IUPAC Name
4,6-diamino-1H-pyrimidine-2-

thione
[1]

CAS Number 1004-39-3 [1]

Molecular Formula C₄H₆N₄S [1][8]

Molecular Weight 142.18 g/mol [1]

Appearance
Pale yellow to brown-grey

powder/solid
[8][9]

Melting Point >280 °C (decomposes) [10]

SMILES NC1=CC(=NC(=S)N1)N [1]

InChI Key
QCAWOHUJKPKOMD-

UHFFFAOYSA-N
[1]
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Thione-Thiol Tautomerism
A fundamental chemical property of DAMP is its existence as an equilibrium mixture of two

tautomeric forms: the thione form (4,6-diamino-1H-pyrimidine-2-thione) and the thiol form (4,6-

diamino-pyrimidine-2-thiol).[1][6] Quantum mechanical studies indicate that in the gas phase,

the thiol form is more stable.[7][11] However, in polar solvents like water or DMSO, the thione

form is favored due to better solvation and hydrogen bonding interactions.[7][12] This

equilibrium is crucial as it dictates the primary site of reactivity.

Caption: Thione-thiol tautomeric equilibrium of DAMP.

Table 2: Spectroscopic Data for DAMP
Technique Characteristic Data Interpretation Source(s)

¹H NMR (DMSO-d₆)

δ ~5.0-5.3 ppm (s,

1H)δ ~6.5-7.5 ppm (br

s, 4H)δ ~11.5 ppm (br

s, 1H)

Aromatic C5-HTwo

NH₂ groupsN-H of

thione

[2][13][14]

¹³C NMR (DMSO-d₆)

δ ~78-90 ppmδ ~162-

166 ppmδ ~175-180

ppm

C5C4, C6C2 (C=S) [2][14]

IR (KBr, cm⁻¹)

3100-3500

(broad)~2220 (if CN

present)1570-

1650~1300

N-H stretching (amino

groups)C≡N stretch

(in

precursors/derivatives

)C=C and C=N

stretchingC=S

stretching

[2][13][14]

HRMS (ESI-TOF)
m/z [M+H]⁺ ≈

143.0391

Calculated for

C₄H₇N₄S⁺
[2][13]

Chemical Reactivity and Derivatization
The synthetic utility of DAMP stems from the differential reactivity of its functional groups. The

mercapto/thiolate group is a soft nucleophile, while the amino groups are hard nucleophiles.
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S-Alkylation: A Gateway to Thioether Derivatives
The most prominent reaction of DAMP is the S-alkylation of the mercapto group.[2] In the

presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion.

This anion readily reacts with electrophiles like alkyl halides to form stable thioether derivatives.

This reaction is highly selective for the sulfur atom, a preference explained by the Hard and

Soft Acids and Bases (HSAB) principle, where the soft thiolate nucleophile preferentially

attacks the soft alkyl halide electrophile.[2]

Reactants

Reagents

Product
DAMP

Base
(e.g., NaOH)

Alkyl Halide
(R-X)

2-(Alkylthio)pyrimidine
Derivative

Heat

Solvent
(e.g., DMF)

Click to download full resolution via product page

Caption: General workflow for the S-alkylation of DAMP.

Experimental Protocol: S-Heptylation of DAMP
Trustworthiness: This protocol provides a validated method for selective S-alkylation, a

foundational reaction for creating a wide range of biologically active molecules.[2] The structure
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of the product is typically confirmed unambiguously using a combination of ¹H, ¹³C, and HMBC

NMR spectroscopy.[2]

Thiolate Formation: Dissolve DAMP (0.35 mmol) in a mixture of 1.0 N NaOH (0.35 mL) and

methanol (5.0 mL). Stir the mixture at room temperature for 1 hour to ensure complete

formation of the sodium salt. Evaporate the solvent to obtain the tan-colored sodium salt.[2]

Alkylation: Dissolve the obtained salt in DMF (5.0 mL). Add n-heptyl chloride (0.35 mmol) to

the solution.

Reaction Conditions: Stir the reaction mixture at 50 °C for 16 hours. Monitor the reaction

completion by TLC.[2]

Work-up: After completion, evaporate the DMF under reduced pressure. Treat the residue

with water (50 mL) and extract the product with chloroform (3 x 50 mL).[2]

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate to yield the 2-(heptylthio)pyrimidine-4,6-diamine product.[2]

Other Key Reactions
Cyclization: DAMP is a crucial precursor for building fused heterocyclic systems. For

example, it can undergo cyclization reactions to form purine and pteridine derivatives, which

are scaffolds of high interest in medicinal chemistry.[2][13]

Condensation: The exocyclic amino groups at C4 and C6 can participate in condensation

reactions with aldehydes and ketones to form Schiff bases, providing another avenue for

structural modification.[2]

Metal Coordination: The nitrogen and sulfur atoms in DAMP are excellent ligands for metal

ions, leading to the formation of metal-organic frameworks (MOFs) and coordination

complexes with interesting catalytic and biological properties.[3][15][16]

Applications in Research and Drug Development
The structural features of DAMP make it a privileged scaffold in the design of novel therapeutic

agents and functional materials.
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Oncology: Derivatives of DAMP have been synthesized and evaluated as potent anticancer

agents, particularly against leukemia cell lines.[5][14] The pyrimidine core acts as a

bioisostere for natural purines, allowing these compounds to interfere with nucleic acid

synthesis or kinase signaling pathways.

Cardiovascular Disease: Certain 2-thioadenosine derivatives, synthesized from DAMP, are

known to exhibit pharmacological activities such as coronary vasodilation and inhibition of

platelet aggregation, making them relevant for treating cardiovascular disorders.[8][10][13]

Neurodegenerative Disease: Modified DAMP structures have been developed as potent and

selective A₃ adenosine receptor antagonists.[4][17] These receptors are implicated in various

neurological and inflammatory conditions.

Antimicrobial Agents: The pyrimidine scaffold is found in many compounds with antibacterial,

antifungal, and antiviral properties.[2][5][18] Novel DAMP-based MOFs have also shown

significant antibacterial and antibiofilm activity.[16]

Materials Science: Beyond medicine, DAMP and its derivatives are used as effective

corrosion inhibitors for metals like copper and in the synthesis of functional coordination

polymers for catalysis.[3]

Safety and Handling
Hazard Identification: 4,6-Diamino-2-mercaptopyrimidine is classified as an irritant. It can

cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335).[1]

Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn when handling the compound. Work should

be conducted in a well-ventilated fume hood.

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from

oxidizing agents. Recommended storage temperature is between 2-30°C.[10]

Conclusion
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4,6-Diamino-2-mercaptopyrimidine is a cornerstone heterocyclic building block with a rich

chemical profile defined by its tautomeric nature and multiple reactive sites. Its straightforward

synthesis and versatile reactivity, particularly the selective S-alkylation, provide chemists with a

powerful tool for generating diverse molecular architectures. The demonstrated biological

activities of its derivatives across oncology, infectious diseases, and cardiovascular medicine

underscore its enduring importance in modern drug discovery and development. This guide

serves as a foundational resource for researchers aiming to harness the unique chemical

properties of DAMP for the creation of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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